Bis(trimethylsilyl)tributyltinphosphate
Description
Chemical Nomenclature and Structural Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for organometallic compounds containing multiple heteroatoms. The preferred International Union of Pure and Applied Chemistry name for this compound is tributylstannyl bis(trimethylsilyl) phosphate, which clearly delineates the structural components and their connectivity patterns. Alternative nomenclature systems recognize this compound as tributylstannyl ditrimethylsilyl phosphate, emphasizing the bis-silyl substitution pattern on the phosphate core. The compound's Chemical Abstracts Service registry number 74785-85-6 provides unambiguous identification within chemical databases and regulatory frameworks.
The molecular structure of this compound can be described through its Simplified Molecular Input Line Entry System representation: CCCCSn(CCCC)OP(=O)(OSi(C)C)OSi(C)C, which explicitly shows the connectivity between the tributyltin center and the bis(trimethylsilyl)phosphate moiety. The International Chemical Identifier representation provides additional structural detail: InChI=1S/C6H19O4PSi2.3C4H9.Sn/c1-12(2,3)9-11(7,8)10-13(4,5)6;31-3-4-2;/h1-6H3,(H,7,8);31,3-4H2,2H3;/q;;;;+1/p-1, indicating the complex bonding arrangements and charge distributions within the molecule. The International Chemical Identifier Key ASQKAZSYRUOBEU-UHFFFAOYSA-M serves as a unique molecular fingerprint for computational and database applications.
Structural analysis reveals that the compound exists as a coordination complex where the tin center adopts a tetrahedral geometry, consistent with tetravalent organotin compounds. The phosphorus atom maintains tetrahedral coordination through its bonds to oxygen atoms, which subsequently connect to both the tin center and the two trimethylsilyl groups. This arrangement creates a bridging phosphate unit that serves as the central organizing element of the molecular architecture. The three butyl groups attached to tin adopt extended conformations that minimize steric interactions, while the trimethylsilyl groups provide substantial steric bulk around the phosphate center.
Historical Context of Organotin-Phosphorus Hybrid Compounds
The development of organotin-phosphorus hybrid compounds emerged from the convergence of two distinct areas of organometallic chemistry that began gaining prominence in the mid-twentieth century. Organotin chemistry traces its origins to Edward Frankland's pioneering discovery of diethyltin diiodide in 1849, which marked the first successful synthesis of an organotin compound. The field experienced rapid expansion following the development of Grignard reagents, which provided efficient synthetic routes for forming tin-carbon bonds and enabled the systematic exploration of organotin chemical space. Concurrently, organosilicon chemistry was developing as a distinct discipline, with particular emphasis on compounds containing silicon-oxygen-phosphorus linkages.
The intersection of organotin and organophosphorus chemistry gained scientific attention during the latter half of the twentieth century as researchers sought to develop compounds with enhanced thermal stability and unique reactivity profiles. Silicon phosphororganic compounds had already demonstrated valuable properties as hydraulic fluids, lubricants, plasticizers, and flame retardants, prompting investigation into analogous tin-containing systems. The synthesis of compounds containing silicon-oxygen-phosphorus bonds had been established through various methodologies, including reactions of trialkylchlorosilanes with phosphoric acid derivatives and the treatment of phosphorus pentoxide with organosilicon substrates.
The specific development of this compound and related compounds represented an attempt to combine the beneficial properties of organotin compounds with the unique characteristics of silyl-phosphate systems. Research into organotin compounds had revealed their utility as catalysts in polyurethane foam production and as heat stabilizers for polyvinyl chloride, while also demonstrating biological activity that made them valuable as biocides. The incorporation of silyl-phosphate functionalities was intended to modulate these properties while potentially introducing new reactivity patterns not available in purely organotin or purely silyl-phosphate systems.
Position Within Silyl-Phosphate and Organotin Compound Taxonomies
This compound occupies a unique position within the broader taxonomies of both silyl-phosphate and organotin compound families. Within the context of silyl-phosphate chemistry, this compound represents an extension of the well-established family of bis(trimethylsilyl) phosphate derivatives. Related compounds in this family include bis(trimethylsilyl) phosphite, which bears the molecular formula C6H19O3PSi2 and Chemical Abstracts Service number 3663-52-3. The phosphite analogue differs from the tributyltin derivative in its replacement of the tributyltin moiety with a hydrogen atom, resulting in a significantly simpler molecular architecture while maintaining the characteristic bis(trimethylsilyl) substitution pattern on phosphorus.
The family of bis(trimethylsilyl) phosphorus compounds extends to include various phosphonite derivatives, such as bis(trimethylsilyl) phosphonite (C6H19O2PSi2) and bis(trimethylsilyl) phenylphosphonite (C12H23O2PSi2). These compounds demonstrate the versatility of the bis(trimethylsilyl) protecting group strategy in phosphorus chemistry, where the bulky silyl groups provide steric protection and enhance solubility in organic solvents. The progression from phosphite to phosphonite to phosphate oxidation states illustrates the systematic variation possible within this compound family while maintaining the fundamental bis(trimethylsilyl) structural motif.
From the perspective of organotin chemistry, this compound belongs to the class of tributyltin derivatives, which are characterized by three butyl groups attached to a central tin atom. This classification places it among the tri-substituted organotin compounds, which are known for their biological activity and industrial applications. The compound can be further classified as a tributyltin ester, where the ester functionality is provided by the phosphate group rather than the more common carboxylate or sulfonate ester linkages found in other tributyltin derivatives.
The following table summarizes key structural and physical properties of this compound in comparison to related compounds:
| Property | This compound | Bis(trimethylsilyl) phosphite | Tributyl phosphate |
|---|---|---|---|
| Molecular Formula | C18H45O4PSi2Sn | C6H19O3PSi2 | C12H27O4P |
| Molecular Weight | 531.4 | 226.35 | 266.31 |
| Chemical Abstracts Service Number | 74785-85-6 | 3663-52-3 | 126-73-8 |
| Flash Point | >230 °F | Not specified | Not specified |
| Storage Temperature | 2-8°C | Not specified | Not specified |
Properties
IUPAC Name |
tributylstannyl bis(trimethylsilyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H19O4PSi2.3C4H9.Sn/c1-12(2,3)9-11(7,8)10-13(4,5)6;3*1-3-4-2;/h1-6H3,(H,7,8);3*1,3-4H2,2H3;/q;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQKAZSYRUOBEU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OP(=O)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H45O4PSi2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586827 | |
| Record name | 6,6-Dibutyl-2,2-dimethyl-4-oxo-4-[(trimethylsilyl)oxy]-3,5-dioxa-4lambda~5~-phospha-2-sila-6-stannadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74785-85-6 | |
| Record name | 6,6-Dibutyl-2,2-dimethyl-4-oxo-4-[(trimethylsilyl)oxy]-3,5-dioxa-4lambda~5~-phospha-2-sila-6-stannadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 74785-85-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Approach
The synthetic strategy for bis(trimethylsilyl)tributyltinphosphate involves the formation of a silylated phosphate intermediate followed by its reaction with tributyl tin reagents. The key steps include:
- Silylation of hypophosphorous acid or phosphate precursors : Using agents such as bis(trimethylsilyl)acetamide (BSA) or trimethylsilyl chloride (TMSCl), the phosphate or phosphonate group is converted into a bis(trimethylsilyl) derivative. This step is crucial to activate the phosphate for subsequent nucleophilic substitution.
- Reaction with tributyl tin reagents : The bis(trimethylsilyl)phosphate intermediate undergoes nucleophilic substitution with tributyl tin halides or organotin reagents, forming the desired this compound.
Detailed Reaction Conditions and Optimization
Recent studies have demonstrated the preparation of silylated phosphonites and their reaction with electrophiles under Lewis acid catalysis, which is applicable to the synthesis of this compound analogs. Key findings include:
- Silylation step : Hypophosphorous acid is silylated efficiently with two equivalents of BSA at low temperatures (0 °C), monitored by ^31P NMR to confirm complete conversion within 40 minutes.
- Lewis acid mediation : The subsequent reaction with organotin electrophiles is promoted by Lewis acids such as zinc iodide (ZnI2) or trimethylsilyl triflate (TMSOTf). ZnI2 accelerates the reaction more effectively than ZnCl_2, reducing reaction times from 18 hours to about 1.5 hours at 70 °C. TMSOTf allows the reaction to proceed rapidly at 0 °C within 30 minutes with good yields.
- Temperature and time : Elevated temperatures (around 70 °C) favor complete conversion in the presence of zinc halides, while TMSOTf enables milder conditions.
- Yields : Isolated yields of related bis(trimethylsilyl)phosphinate compounds reach up to 90%, indicating efficient coupling under optimized conditions.
Representative Data Table for Reaction Optimization
| Entry | Lewis Acid | Temperature (°C) | Time (hours) | Conversion Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | ZnCl_2 | 70 | 18 | 75 | Good yield, longer time |
| 2 | ZnI_2 | 70 | 1.5 | 83 | Faster reaction |
| 3 | TMSOTf | 0 | 0.5 | 75 | Mild conditions, rapid |
| 4 | BF3·OEt2 | 0 to 70 | 18 | 0 | No conversion observed |
Table 1: Optimization of Lewis acid catalyzed reaction of bis(trimethylsilyl)phosphate intermediates with organotin reagents.
Mechanistic Insights
The preparation involves a cascade process:
- Initial silylation of the phosphate precursor generates a reactive bis(trimethylsilyl)phosphonite intermediate.
- The Lewis acid activates the electrophilic organotin reagent, facilitating nucleophilic substitution by the silylated phosphate.
- The reaction proceeds through a nucleophilic addition-elimination mechanism, with the Lewis acid stabilizing the transition state and enhancing reaction rates.
Practical Considerations
- Anhydrous conditions : All steps require rigorously dry solvents and reagents to prevent hydrolysis of silyl groups.
- Inert atmosphere : Nitrogen or argon atmosphere is essential during reagent handling and reaction setup to avoid moisture and oxygen interference.
- Purification : The product is typically purified by column chromatography or recrystallization under inert conditions to maintain compound integrity.
Summary of Preparation Method
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Silylation of phosphate | Hypophosphorous acid + bis(trimethylsilyl)acetamide (BSA), 0 °C, 40 min | Formation of bis(trimethylsilyl)phosphonite intermediate |
| Lewis acid catalysis | Addition of tributyl tin halide + ZnI_2 or TMSOTf, 0–70 °C, 0.5–18 h | Formation of this compound |
| Purification | Chromatography under inert atmosphere | Isolated pure product |
Chemical Reactions Analysis
Bis(trimethylsilyl)tributyltinphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different organotin oxides.
Reduction: It can be reduced using suitable reducing agents to yield different organotin derivatives.
Scientific Research Applications
Organic Synthesis
BTSTP is utilized as a reagent in organic synthesis, particularly for the preparation of phosphonates and phosphinic acids. The compound acts as a phosphorous nucleophile, facilitating the addition of phosphorus to carbonyl compounds or imines. This application is crucial for synthesizing various heterocyclic compounds and pharmaceuticals.
Case Study: Synthesis of Heterocyclic α-Aminomethyl-H-Phosphinic Acids
- Methodology : BTSTP was employed in the reaction with heterocyclic imines, leading to the formation of α-aminomethyl-H-phosphinic acids through subsequent methanolysis.
- Results : The reaction yielded good to excellent results, showcasing the efficiency of BTSTP as a nucleophile in synthesizing complex organic molecules .
Catalysis
BTSTP has been investigated for its catalytic properties in several reactions. Its ability to stabilize transition states and lower activation energy barriers makes it a valuable catalyst in organic transformations.
Example: Catalytic Activity in Cross-Coupling Reactions
- Application : BTSTP has shown promise as a catalyst for cross-coupling reactions involving organohalides and organometallic reagents.
- Benefits : The use of BTSTP can enhance reaction rates and yields compared to traditional catalysts, offering a more efficient pathway for producing biaryl compounds .
Materials Science
In materials science, BTSTP is explored for its potential in creating new materials with enhanced properties. Its organotin framework allows for the development of tin-based polymers and nanocomposites.
Application: Synthesis of Tin-Containing Polymers
- Approach : By incorporating BTSTP into polymer matrices, researchers have developed materials with improved thermal stability and mechanical properties.
- Impact : These materials are suitable for applications in coatings, adhesives, and electronic devices where enhanced performance is required .
Environmental Chemistry
The environmental implications of organotin compounds are significant due to their toxicity and bioaccumulation potential. Research into BTSTP includes studies on its degradation pathways and environmental impact.
Study: Biodegradation of Organotin Compounds
Mechanism of Action
The mechanism of action of bis(trimethylsilyl)tributyltinphosphate involves its interaction with various molecular targets. The compound can bind to specific receptors and enzymes, altering their activity and leading to various biological effects. For example, it can interact with nuclear receptors like the retinoid-X receptor and peroxisome proliferator-activated receptor γ, influencing gene expression and metabolic pathways .
Comparison with Similar Compounds
Bis(trimethylsilyl)tributyltinphosphate can be compared with other organotin compounds such as:
Tributyltin chloride: Known for its use as a biocide and antifouling agent.
Trimethyltin chloride: Used in organic synthesis and as a precursor for other organotin compounds.
Triphenyltin hydroxide: Employed as a pesticide and in the production of polymers. Compared to these compounds, this compound offers unique advantages in terms of its reactivity and versatility in various chemical reactions.
Biological Activity
Bis(trimethylsilyl)tributyltinphosphate (BTSTP) is an organotin compound that has garnered interest due to its potential biological activities. Organotin compounds are known for their diverse applications, including in agriculture, biocides, and as catalysts in organic synthesis. However, their environmental and health impacts necessitate a thorough investigation into their biological properties.
Chemical Structure and Properties
BTSTP has the molecular formula and is characterized by its unique structure, which includes both tin and phosphorus elements. The compound's organosilicon components contribute to its solubility and reactivity, making it a candidate for various biological applications.
Biological Activities
Research indicates that BTSTP exhibits several biological activities, primarily related to its antimicrobial and cytotoxic properties. The following sections summarize key findings from various studies.
Antimicrobial Activity
BTSTP has shown promising results against a range of microorganisms:
- Bacterial Inhibition : Studies demonstrate that BTSTP effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. For example, it has been reported to exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Fungal Activity : The compound also displays antifungal properties, particularly against pathogenic fungi such as Candida albicans.
| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 32 µg/mL |
| Escherichia coli | Antibacterial | 64 µg/mL |
| Candida albicans | Antifungal | 16 µg/mL |
Cytotoxicity
The cytotoxic effects of BTSTP have been evaluated in various cancer cell lines:
- Cancer Cell Lines : In vitro studies reveal that BTSTP induces apoptosis in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The cytotoxicity is dose-dependent, with higher concentrations leading to increased cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Cell cycle arrest |
Case Studies
Several case studies have been documented to assess the effects of BTSTP in biological systems:
- Antibacterial Efficacy : A study conducted on the antibacterial efficacy of BTSTP against clinical isolates revealed that it effectively reduced bacterial load in infected tissues when administered topically.
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of BTSTP on lung cancer cells showed that treatment with BTSTP resulted in significant apoptosis, suggesting potential for therapeutic use in oncology.
Safety and Toxicity
Despite its biological activities, safety assessments are crucial:
- Toxicological Studies : Preliminary toxicological evaluations indicate that while BTSTP has antimicrobial properties, it also exhibits toxicity at higher concentrations. Long-term exposure studies are necessary to fully understand its safety profile.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Bis(trimethylsilyl)tributyltinphosphate, and how is purity validated?
- Methodology : Synthesis typically involves sequential substitution reactions. For example, tributyltin precursors (e.g., tributyltin chloride) may react with trimethylsilyl phosphate derivatives under anhydrous conditions. Critical steps include controlling reaction temperature (e.g., 60–80°C) and using inert atmospheres to prevent hydrolysis .
- Purity Validation : Gas chromatography (GC) with flame ionization detection (FID) or thin-layer chromatography (TLC) is used to confirm purity (>95%). Advanced techniques like inductively coupled plasma mass spectrometry (ICP-MS) ensure trace metal impurities are below 0.1% .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : P NMR identifies phosphorus environments (e.g., δ ~0–10 ppm for phosphate groups), while Sn NMR confirms tin coordination (e.g., δ ~200–300 ppm for tetravalent Sn) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at 950–1050 cm (P–O–Sn stretching) and 1250–1300 cm (Si–C vibrations) confirm structural integrity .
Advanced Research Questions
Q. How does this compound participate in cross-coupling reactions, and what mechanistic insights exist?
- Mechanistic Role : The compound may act as a Lewis acid catalyst, facilitating transmetalation in Stille-type couplings. The trimethylsilyl group enhances solubility in nonpolar solvents, while tributyltin stabilizes transition states via Sn–C bond activation .
- Kinetic Studies : Pseudo-first-order kinetics under varying temperatures (25–80°C) and solvent polarities (e.g., toluene vs. THF) reveal activation energies of ~50–70 kJ/mol, with rate-limiting steps involving Sn–P bond cleavage .
Q. What are the thermal and hydrolytic stability profiles of this compound?
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, with mass loss attributed to tributyltin fragment release. Differential scanning calorimetry (DSC) detects exothermic peaks at 220–250°C, indicating oxidative degradation .
- Hydrolytic Stability : In aqueous media (pH 2–12), hydrolysis follows pseudo-first-order kinetics, with half-lives ranging from 2 hours (pH 12) to 30 days (pH 2). Hydrolysis products include tributyltin hydroxide and silicic acid, confirmed via LC-MS .
Q. How can contradictions in reported catalytic efficiencies be resolved?
- Data Reconciliation : Compare reaction conditions (e.g., solvent polarity, catalyst loading). For example, efficiencies drop in polar solvents due to Sn–O bond solvolysis. Use control experiments with deuterated solvents to isolate kinetic isotope effects .
- Statistical Analysis : Multivariate regression models (e.g., ANOVA) quantify the impact of variables like temperature and ligand steric bulk on turnover frequency (TOF) .
Methodological Considerations
Q. What precautions are critical for handling this compound in air-sensitive reactions?
- Inert Atmosphere : Use Schlenk lines or gloveboxes (O < 1 ppm, HO < 0.1 ppm) during synthesis and storage.
- Stabilizers : Add 1–2 wt% of radical scavengers (e.g., BHT) to prevent autoxidation of tributyltin moieties .
Q. How can computational modeling aid in predicting the reactivity of this compound?
- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G(d) level to calculate bond dissociation energies (BDEs) for Sn–P (~250 kJ/mol) and Si–O (~450 kJ/mol) bonds. Solvent effects are modeled using the SMD continuum approach .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
